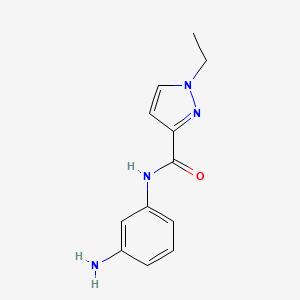

1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide

Description

1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide (CAS 957512-49-1) is a pyrazole-based compound with the molecular formula C₁₂H₁₄N₄O and a molecular weight of 230.27 g/mol . Its structure consists of a pyrazole ring substituted with an ethyl group at the 1-position and a carboxamide group at the 3-position, linked to a 3-aminophenyl moiety.

Properties

IUPAC Name |

N-(3-aminophenyl)-1-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-2-16-7-6-11(15-16)12(17)14-10-5-3-4-9(13)8-10/h3-8H,2,13H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWMQPXHZCKANY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the ethyl group: Alkylation of the pyrazole ring with an ethyl halide in the presence of a base.

Carboxylation: Introduction of the carboxylic acid group through a carboxylation reaction.

Amidation: Coupling of the carboxylic acid with 3-amino-phenylamine using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide can undergo various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro group using oxidizing agents like potassium permanganate.

Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: Halogenation of the aromatic ring using halogenating agents like bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

Oxidation: Formation of 1-Ethyl-1H-pyrazole-3-carboxylic acid (3-nitro-phenyl)-amide.

Reduction: Formation of 1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-methanol.

Substitution: Formation of 1-Ethyl-1H-pyrazole-3-carboxylic acid (3-bromo-phenyl)-amide.

Scientific Research Applications

Biological Activities

1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide exhibits several notable biological activities, including:

- Anti-inflammatory Effects : Preliminary studies indicate that this compound can effectively reduce inflammation by inhibiting specific kinases involved in inflammatory pathways.

- Anticancer Potential : Research is ongoing to assess its efficacy against various cancer cell lines, with early results suggesting potential inhibition of cancer cell proliferation.

Pharmaceutical Research

The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Current studies focus on:

- Kinase Inhibition : Investigations into its binding affinities with kinases involved in cancer and inflammatory diseases are underway. The compound may serve as a lead compound for developing new therapeutics targeting these pathways.

Agrochemical Applications

Due to its biological activity, there is potential for this compound to be explored in the development of agrochemicals. Its ability to modulate biological processes could lead to applications in pest control or plant growth regulation.

Case Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory properties of the compound demonstrated a significant reduction in pro-inflammatory cytokines when tested on human cell lines. The results indicated that the compound could inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Case Study 2: Anticancer Efficacy

In vitro studies on various cancer cell lines showed that 1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide exhibited cytotoxic effects, leading to apoptosis in treated cells. Further research is needed to elucidate the specific mechanisms involved.

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Derivatives

The compound’s activity and physicochemical properties are influenced by substituent variations. Below is a comparative analysis with structurally related pyrazole derivatives:

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Bioactivity

- 3-Aminophenyl vs. 3-Fluorophenyl: Replacing the amino group with fluorine (1006215-16-2) increases lipophilicity, which could enhance membrane permeability but reduce hydrogen-bonding interactions .

- Carboxamide vs. Carboxylic Acid/Ester : The carboxamide group (957512-49-1) offers metabolic stability over ester derivatives (866837-96-9), which are prone to hydrolysis. Conversely, carboxylic acid derivatives (1006319-25-0) exhibit higher polarity, favoring aqueous solubility .

Pharmacological Implications

- Structural Mimicry : The urea-containing analog (1006215-16-2) shares structural features with FAAH (fatty acid amide hydrolase) inhibitors, implying that the target compound could be optimized for neuroregulatory applications .

Biological Activity

1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide is a compound of considerable interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

The synthesis of 1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide typically involves the coupling of an amine with a carboxylic acid derivative. For instance, methods often include the use of coupling reagents to facilitate amide bond formation, resulting in compounds that exhibit significant pharmacological properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide. Compounds containing the pyrazole scaffold have demonstrated effectiveness against various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.

- Mechanism : These compounds often induce apoptosis and inhibit cell proliferation by disrupting microtubule assembly and enhancing caspase activity .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | MDA-MB-231 | 10 | Apoptosis induction |

| 10c | HepG2 | 2.5 | Microtubule destabilization |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. Certain derivatives exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways:

- IC50 Values : Some derivatives showed IC50 values as low as 5.40 μM for COX-1 and 0.01 μM for COX-2, indicating potent anti-inflammatory effects .

| Compound | COX Inhibition | IC50 (μM) |

|---|---|---|

| 150a | COX-1 | 5.40 |

| 150b | COX-2 | 0.01 |

Study on Anticancer Activity

In a study evaluating the effects of various pyrazole derivatives, it was found that compounds similar to 1-Ethyl-1H-pyrazole-3-carboxylic acid significantly inhibited tumor growth in vivo. The study reported morphological changes in treated cells and enhanced apoptosis markers, suggesting a strong potential for development as anticancer agents .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole derivatives, demonstrating that certain compounds could inhibit inflammatory responses effectively in animal models. The study highlighted the safety profile and low toxicity levels, making them suitable candidates for further development as therapeutic agents .

Q & A

Q. What are the standard synthetic routes for preparing 1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide?

The compound is typically synthesized via multi-step protocols. A common approach involves:

- Condensation : Reacting a substituted amine (e.g., 3-aminophenyl) with a pyrazole-carboxylic acid derivative.

- Cyclization : Using reagents like hydrazine to form the pyrazole ring, followed by ester hydrolysis to generate the carboxylic acid intermediate.

- Amide coupling : Employing coupling agents (e.g., EDC/HOBt) to link the pyrazole-carboxylic acid with the aniline derivative. Key parameters include temperature control (e.g., 333 K for hydrolysis) and solvent selection (THF/MeOH mixtures) to optimize yields .

Q. How is the structural integrity of this compound validated in early-stage research?

- NMR spectroscopy confirms substituent positions and purity (e.g., NMR for ethyl and amide protons).

- X-ray crystallography resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

- LC-MS/HPLC ensures molecular weight accuracy and assesses purity (>98% for pharmacological studies) .

Q. What preliminary biological screening methods are used to evaluate its activity?

- In vitro assays : Measure anti-proliferative effects using cell lines (e.g., prostate cancer models) via MTT or ATP-based viability assays.

- Autophagy induction : Monitor LC3-II/LC3-I ratios via western blotting to assess mTOR/p70S6K pathway inhibition .

Advanced Research Questions

Q. How can synthetic methodologies be optimized for higher yields or scalability?

- Continuous flow reactors : Improve reaction homogeneity and reduce side products in cyclization steps .

- Catalyst screening : Test palladium or copper catalysts for Ullman-type couplings to enhance amide bond formation efficiency.

- High-throughput optimization : Vary solvents (DMF vs. DMSO) and bases (KCO vs. CsCO) to identify ideal conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response profiling : Re-evaluate IC values under standardized conditions (e.g., serum-free media to avoid protein binding artifacts).

- Off-target screening : Use kinase profiling panels to identify unintended interactions (e.g., cytochrome P450 inhibition) .

- Metabolic stability assays : Compare half-lives in microsomal preparations to clarify discrepancies in in vivo vs. in vitro efficacy .

Q. How can computational modeling guide the design of derivatives with improved potency?

- Docking studies : Map the compound’s interaction with autophagy-related targets (e.g., ATG4B) using AutoDock Vina.

- QSAR analysis : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with bioavailability metrics like LogP .

- MD simulations : Predict conformational stability in aqueous environments to prioritize derivatives for synthesis .

Methodological Considerations

Q. What analytical techniques are critical for characterizing degradation products during stability studies?

- HPLC-DAD/MS : Track hydrolytic degradation (e.g., ester → carboxylic acid conversion) under accelerated conditions (40°C/75% RH).

- TGA/DSC : Identify thermal decomposition pathways (e.g., amide bond cleavage above 200°C) .

Q. How should researchers address solubility challenges in formulation development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.